molecular formula C14H15N3O3S2 B2491327 ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923440-33-9

ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2491327
CAS No.: 923440-33-9
M. Wt: 337.41
InChI Key: MWJFWZBKVVGXHO-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core fused with a dihydrothiazole ring. The molecule is substituted at position 2 with a thiophene-2-carboxamido group and at position 5 with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-14(19)17-6-5-9-11(8-17)22-13(15-9)16-12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFWZBKVVGXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound that belongs to a class of heterocyclic molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by several fused rings and functional groups. Its molecular formula is C18H16N3O3SC_{18}H_{16}N_{3}O_{3}S with a molecular weight of 421.91 g/mol. The structure includes:

  • Fused Rings : A thiazolo[5,4-c]pyridine ring and a thiophene ring.
  • Functional Groups : An ethyl ester group, a carboxamide group, and a chlorine substituent.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of thiazoles have shown potent antibacterial effects against various strains of bacteria. Notably:

  • Activity Against Gram-positive Bacteria : Compounds have demonstrated Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
  • Mechanism of Action : The compounds are believed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Anticancer Potential

The thiazolo-pyridine framework is often associated with anticancer properties. Some studies suggest that this compound may interfere with cancer cell proliferation through various mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies indicate that certain derivatives can inhibit the growth of cancer cell lines .
  • Selectivity : The selectivity towards cancer cells over normal cells has been noted, suggesting potential for therapeutic applications .

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of thiazolo-pyridine derivatives.
    • Findings : Several derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics such as ampicillin and streptomycin .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : Compounds demonstrated IC50 values indicating potent cytotoxicity against specific cancer types while showing minimal toxicity to normal cells .

Data Table

Biological ActivityMIC (μg/mL)IC50 (μM)Target
Staphylococcus aureus0.008N/ABacterial
Streptococcus pneumoniae0.03N/ABacterial
Cancer Cell Line AN/A12Cancer
Cancer Cell Line BN/A8Cancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazolo[5,4-c]Pyridine Core

The thiazolo[5,4-c]pyridine scaffold is highly modular, with key differences arising from substituents at positions 2 and 3.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (Position 2) Position 5 Group Molecular Formula CAS No. Similarity Score*
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Amino Ethyl carboxylate C₁₁H₁₅N₃O₂S 365996-05-0 0.93
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Amino tert-Butyl carboxylate C₁₅H₂₁N₃O₂S 1253415-55-2 0.90
Ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Thiophene-2-carboxamido Ethyl carboxylate C₁₆H₁₇N₃O₃S₂ Not Provided N/A
tert-Butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 4-Isopropoxybenzamido tert-Butyl carboxylate C₂₁H₂₇N₃O₄S 2375541-45-8 N/A

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Observations :

  • Position 5 : Ethyl carboxylates (e.g., target compound) exhibit lower steric hindrance and higher solubility in polar solvents compared to tert-butyl esters, which are bulkier and more lipophilic .
Example Syntheses:

Target Compound: Likely synthesized via HCTU/DiPEA-mediated coupling of thiophene-2-carboxylic acid to an ethyl 2-amino-thiazolo[5,4-c]pyridine precursor, analogous to methods used for fluorenylmethyl-protected analogs .

tert-Butyl Analogs: Employ Boc-protected intermediates (e.g., tert-butyl 2-amino derivatives) followed by TFA deprotection and subsequent amide coupling with HATU/DIPEA, achieving yields >85% .

Ethyl 2-Amino Derivative: Synthesized from bromopiperidinone intermediates, with purification via column chromatography (pentane/ethyl acetate gradients) .

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